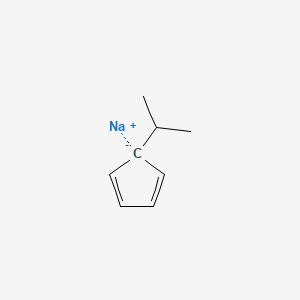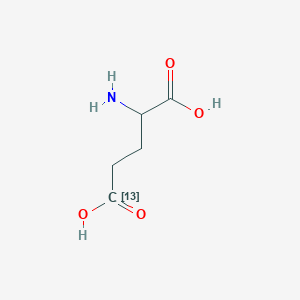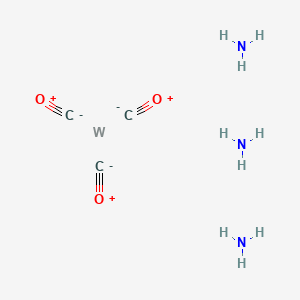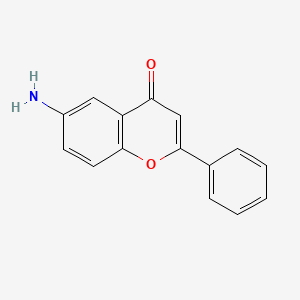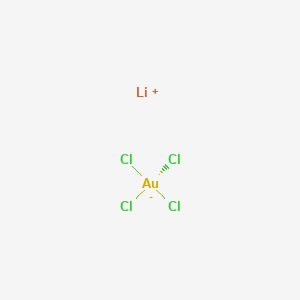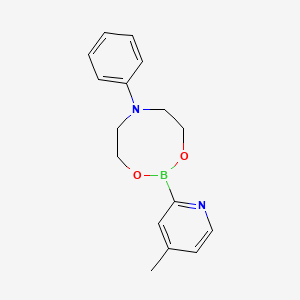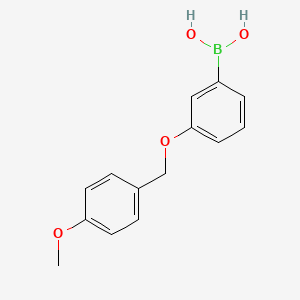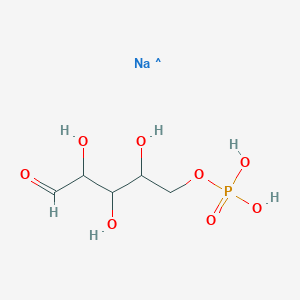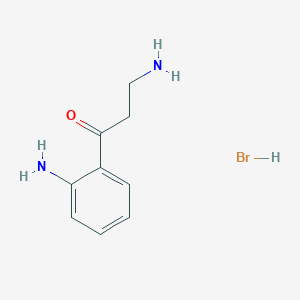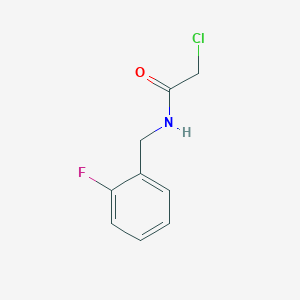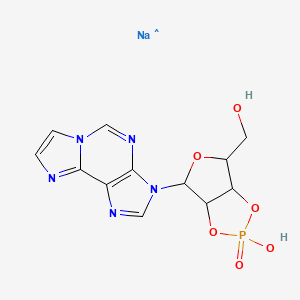
CID 16219310
Descripción general
Descripción
CID 16219310 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis method is relatively straightforward.
Mecanismo De Acción
The mechanism of action of CID 16219310 is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer research, CID 16219310 has been shown to inhibit histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inflammation research has shown that CID 16219310 can inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, CID 16219310 has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
CID 16219310 has various biochemical and physiological effects. In cancer research, CID 16219310 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, CID 16219310 has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway. In neurological disorders, CID 16219310 has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 16219310 has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its potential therapeutic applications, which make it a promising compound for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential. Another limitation is the lack of knowledge about its toxicity and safety profile, which makes it challenging to use in clinical settings.
Direcciones Futuras
There are several future directions for research on CID 16219310. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its toxicity and safety profile to determine its suitability for clinical use. Additionally, further research is needed to explore its potential applications in other diseases, such as autoimmune disorders and metabolic diseases. Finally, research is needed to develop more efficient synthesis methods for CID 16219310 to increase its accessibility and reduce the cost of production.
Conclusion:
CID 16219310 is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its simple synthesis method and potential therapeutic applications make it a promising compound for drug development. Further research is needed to optimize its therapeutic potential, determine its safety profile, and explore its potential applications in other diseases.
Aplicaciones Científicas De Investigación
CID 16219310 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CID 16219310 has been shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that CID 16219310 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CID 16219310 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
InChI |
InChI=1S/C12H12N5O6P.Na/c18-3-6-8-9(23-24(19,20)22-8)12(21-6)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOSCLWTVXQDSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C5C(C(O4)CO)OP(=O)(O5)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N5NaO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585147 | |
| Record name | PUBCHEM_16219310 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,N6-Ethenoadenosine 3':5'-cyclic monophosphate sodium salt | |
CAS RN |
103213-51-0 | |
| Record name | PUBCHEM_16219310 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



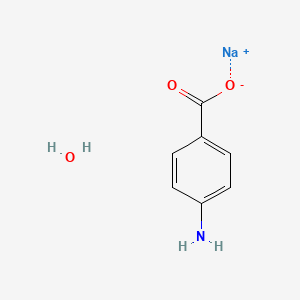
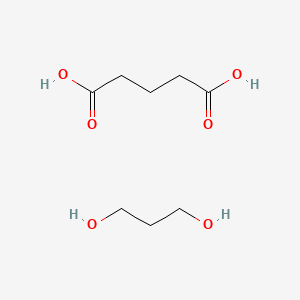
![(R)-(+)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1602486.png)
